molecular formula C14H17ClN2O2 B555791 L-Alanine 4-methoxy-beta-naphthylamide hydrochloride CAS No. 3438-14-0

L-Alanine 4-methoxy-beta-naphthylamide hydrochloride

Cat. No.: B555791
CAS No.: 3438-14-0
M. Wt: 280.75 g/mol
InChI Key: ZEKFPQBOUDNNNH-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-4m-betana hcl

Biological Activity

L-Alanine 4-methoxy-β-naphthylamide hydrochloride (CAS Number: 3438-14-0) is a compound that has garnered attention in biochemical research due to its potential applications in enzymatic studies and as a substrate for various aminopeptidases. This article provides an overview of its biological activity, including enzyme interactions, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₄H₁₆N₂O₂·HCl
  • Molecular Weight : 280.75 g/mol
  • Structure : The compound features a methoxy group attached to a β-naphthylamide structure, which is significant for its interactions with biological systems.

Substrate for Aminopeptidases

L-Alanine 4-methoxy-β-naphthylamide hydrochloride serves as a substrate for various aminopeptidases, particularly leucine aminopeptidase and aminopeptidase M. These enzymes are crucial in protein metabolism, catalyzing the removal of amino acids from the N-terminus of peptides and proteins.

  • In Vitro Studies : Research indicates that this compound can be utilized to measure protease activity within cells. For instance, it has been shown to be cell-permeable and effective in intracellular assays to evaluate protease functions .

Enzymatic Activity and Applications

The compound's ability to act as a substrate allows it to be employed in various biochemical assays. It has been used in studies involving:

  • Cell Proliferation Assays : It can be incorporated into assays designed to evaluate cell growth and cytotoxicity .
  • Detection of Protease Activities : By using L-alanine 4-methoxy-β-naphthylamide hydrochloride, researchers can assess the activity of specific proteases in biological samples, which is vital for understanding various metabolic processes .

Study on Protease Activity

A study focused on the use of L-alanine derivatives highlighted its effectiveness as a substrate for measuring aminopeptidase activity. The researchers developed methods that validated the use of this compound in cellular assays, demonstrating its selectivity and sensitivity when paired with inhibitors specific to different proteases .

Potential Therapeutic Applications

Emerging research suggests that compounds like L-alanine 4-methoxy-β-naphthylamide hydrochloride could play roles in developing anti-tumor therapies. Its structure allows it to interact with specific enzymes involved in tumor progression, making it a candidate for further investigation in cancer treatment protocols .

Data Table: Summary of Biological Activities

Property Details
CAS Number 3438-14-0
Substrate for Enzymes Aminopeptidase M, Leucine Aminopeptidase
Applications Cell proliferation assays, protease activity detection
Potential Therapeutic Uses Anti-tumor applications

Properties

IUPAC Name

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2;/h3-9H,15H2,1-2H3,(H,16,17);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKFPQBOUDNNNH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585064
Record name N-(4-Methoxynaphthalen-2-yl)-L-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-14-0
Record name N-(4-Methoxynaphthalen-2-yl)-L-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine 4-methoxy-beta -naphthylamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride
Reactant of Route 3
Reactant of Route 3
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride
Reactant of Route 4
Reactant of Route 4
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride
Reactant of Route 5
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride
Reactant of Route 6
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.